Home > Products > Screening Compounds P47530 > 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine - 1159530-90-1

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Catalog Number: EVT-1818067
CAS Number: 1159530-90-1
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step processes starting from commercially available precursors.

  1. Starting Material: The synthesis often begins with 2,3-dichloropyrazine, which undergoes nucleophilic substitution with hydrazine hydrate to form an intermediate.
  2. Cyclization: This intermediate is cyclized using triethoxy methane under reflux conditions to yield key intermediates.
  3. Final Steps: The final compound is synthesized through reactions involving various anilines and acyl chlorides in the presence of catalysts like DIPEA in dichloromethane at room temperature .

The synthetic route is characterized by careful selection of reagents and conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine features a triazole ring fused to a pyrazine ring.

  • Chemical Formula: C10_{10}H12_{12}N4_{4}
  • Molecular Weight: Approximately 188.23 g/mol
  • Structural Features: The compound contains a cyclopentyl group attached to the triazole moiety, contributing to its lipophilicity and potential biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

The chemical reactivity of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be explored through various reactions:

  • Substitution Reactions: The nitrogen atoms in the triazole and pyrazine rings can participate in nucleophilic substitutions.
  • Condensation Reactions: The compound may undergo condensation reactions with electrophiles to form more complex derivatives.
  • Biological Activity: The compound has been evaluated for its inhibitory effects on specific receptors like P2X7 and VEGFR-2 .

These reactions underline its versatility as a scaffold for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine often involves interaction with specific biological targets:

  • Receptor Modulation: It has been shown to modulate receptor functions by binding to active sites or allosteric sites on proteins such as P2X7 receptors.
  • Inhibition Pathways: Inhibitors targeting VEGFR-2 can disrupt angiogenesis pathways critical for tumor growth and metastasis.

Studies have provided data supporting these mechanisms through in vitro assays demonstrating dose-dependent inhibition of target receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine include:

  • Melting Point: Typically reported between 120°C - 130°C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but poorly soluble in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for understanding its behavior in biological systems and during formulation development.

Applications

The applications of 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine span various fields:

  • Medicinal Chemistry: As a potential lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Biochemical Research: Utilized in studies investigating receptor functions and signaling pathways.
  • Pharmaceutical Development: Its derivatives are being explored for their therapeutic efficacy against various diseases due to their unique structural features.

Research continues to expand on its synthetic utility and biological applications within organic and medicinal chemistry contexts .

Introduction to Triazolo[4,3-a]Pyrazine Heterocyclic Systems

Structural Significance of Fused Triazole-Pyrazine Scaffolds in Medicinal Chemistry

The [1,2,4]triazolo[4,3-a]pyrazine scaffold represents a privileged heterocyclic architecture characterized by a fused bicyclic system comprising a triazole ring condensed with a tetrahydropyrazine moiety. This hybrid structure delivers distinctive physicochemical properties that underpin its broad utility in drug design. The fully unsaturated version features a planar, electron-rich system enabling π-π stacking interactions with biological targets, while the partially saturated 5,6,7,8-tetrahydro derivatives – exemplified by 3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS# 1159530-90-1) – adopt a more flexible conformation that enhances binding complementarity to enzyme active sites [1] [9].

Table 1: Molecular Properties of 3-Cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

PropertyValue
Molecular FormulaC₁₀H₁₆N₄
Molecular Weight192.26 g/mol
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Topological Polar Surface Area (TPSA)42.74 Ų
Calculated LogP (clogP)1.04
Rotatable Bonds1

Key structural attributes driving pharmacological relevance include:

  • Hydrogen Bonding Capability: The scaffold presents multiple hydrogen bond acceptors (N2, N3, N7, N8) and one donor (N8-H in the tetrahydropyrazine form), facilitating interactions with enzyme catalytic residues [1] [6].
  • Optimized Lipophilicity: Substituents at the C3 position (e.g., cyclopentyl in the subject compound) significantly modulate LogP values, balancing membrane permeability and aqueous solubility. The cyclopentyl group contributes moderate lipophilicity (LogP ≈1.04) while avoiding excessive hydrophobicity [1] [9].
  • Conformational Restriction: Fusion constrains rotational freedom compared to monocyclic analogues, pre-organizing the molecule for target binding and improving potency. The partially saturated variant retains sufficient flexibility for induced-fit binding [4] [8].
  • Synthetic Versatility: Reactive positions (C3, N7, C8) permit diverse functionalization. The C3 site readily incorporates alkyl/aryl groups via nucleophilic substitution or cyclization reactions, enabling rapid SAR exploration [6] [8].

Historical Evolution of [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives in Drug Discovery

The therapeutic exploration of this scaffold has evolved through distinct phases, reflecting shifting paradigms in medicinal chemistry:

Table 2: Evolution of Key Drug Discovery Milestones for Triazolo[4,3-a]pyrazine Derivatives

Time PeriodTherapeutic FocusKey AdvancementsRepresentative Agents/Compounds
Early 2000sAntidiabetic AgentsIdentification as DPP-IV inhibitors; Optimization of C3 substituents for potency & PKSitagliptin analogs (e.g., ABT-341)
2010-2015Kinase InhibitorsScaffold incorporation in c-Met/VEGFR-2 inhibitors; Demonstrated tumor growth suppressionForetinib analogs; Compound 22i (c-Met IC₅₀=48 nM)
2015-PresentDual-Target InhibitorsPARP1 inhibition for overcoming chemo-resistance; Antibacterial derivativesSimmiparib; Antibacterial compound 2e (MIC=16 µg/mL)
  • Antidiabetic Beginnings (Early 2000s): The scaffold gained prominence with the discovery that 3-(trifluoromethyl) derivatives act as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors. This culminated in sitagliptin analogs like ABT-341, where the triazolopyrazine core provided optimal binding to the S1 pocket of DPP-4 via hydrophobic interactions and hydrogen bonding. Over seven marketed drugs now incorporate this pharmacophore [4] [6].

  • Oncology Expansion (2010-Present): Research pivoted toward kinase inhibition around 2010. Derivatives bearing 4-phenoxyquinoline moieties demonstrated potent c-Met kinase suppression. Compound 22i (bearing a 4-oxo-pyridazinone group) exhibited nanomolar c-Met inhibition (IC₅₀ = 48 nM) and sub-micromolar cytotoxicity against A549, MCF-7, and HeLa cell lines. Structural refinements replaced quinoline with triazolopyrazine to improve selectivity, exemplified by foretinib analogs [3] [8]. Parallel work exploited the scaffold in PARP1 inhibitors to overcome acquired resistance in BRCA-deficient cancers. Derivatives like simmiparib entered clinical trials by incorporating tetrahydropyrazine modifications enhancing DNA-binding interactions [5].

  • Antibacterial Applications (2020s): Recent innovations yielded derivatives active against Gram-positive and Gram-negative pathogens. Compound 2e (featuring a sulfonyl-indole substitution) demonstrated MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli), rivaling ampicillin. Activity stems from disruption of bacterial membrane integrity or essential enzyme inhibition [6].

The cyclopentyl derivative exemplifies modern scaffold tailoring: Its balanced lipophilicity and steric bulk optimize kinase binding while maintaining synthetic accessibility. This evolution underscores the scaffold’s adaptability across target classes through strategic C3 and N7 functionalization [1] [8] [9].

Properties

CAS Number

1159530-90-1

Product Name

3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

IUPAC Name

3-cyclopentyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-2-4-8(3-1)10-13-12-9-7-11-5-6-14(9)10/h8,11H,1-7H2

InChI Key

GRUYWRRKXBOGDW-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=NN=C3N2CCNC3

Canonical SMILES

C1CCC(C1)C2=NN=C3N2CCNC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.